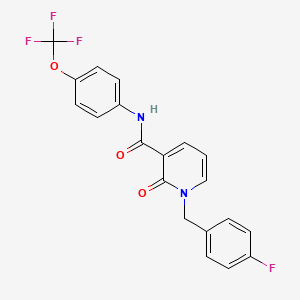

1-(4-fluorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-fluorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a fluorobenzyl group, a trifluoromethoxyphenyl group, and a dihydropyridine ring with a carboxamide group .

Synthesis Analysis

While the exact synthesis process for this compound is not available, it might involve several steps including the formation of the dihydropyridine ring, the introduction of the fluorobenzyl and trifluoromethoxyphenyl groups, and the formation of the carboxamide group .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The fluorobenzyl and trifluoromethoxyphenyl groups are likely to be attached to the dihydropyridine ring, and the carboxamide group is likely to be attached at the 3-position of the dihydropyridine ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The dihydropyridine ring and the carboxamide group might be involved in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of fluorine atoms might increase its lipophilicity, and the dihydropyridine ring might contribute to its stability .Scientific Research Applications

Electrochromic Devices

The compound has been used in the development of electrochromic devices . Specifically, it has been incorporated into polymers to create anodic materials . These materials can change color when different potentials are applied, making them useful in devices such as smart windows and energy storage devices .

Antitumor Activity

The compound has shown promising results in antitumor activity . It has been found to inhibit CDC25B, a protein involved in cell division, which makes it a potential candidate for cancer treatment .

Organic Synthesis

The compound is used in organic synthesis, particularly in the creation of other compounds with various biological activities . Its structure allows it to be a versatile building block in the synthesis of a wide range of compounds .

Drug Research and Development

The compound’s unique structure and properties make it a valuable asset in drug research and development . Its fluorine content can increase membrane permeability and stability against metabolic oxidation, enhancing the therapeutic activity of drugs .

Material Science

In material science, the compound is used in the development of new materials with unique properties . For example, it has been used in the creation of polymers with electrochromic behaviors .

Biochemical Studies

The compound is used in biochemical studies due to its unique properties . Its fluorine content can significantly affect the biological and physical properties of compounds, making it a valuable tool in these studies .

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N2O3/c21-14-5-3-13(4-6-14)12-26-11-1-2-17(19(26)28)18(27)25-15-7-9-16(10-8-15)29-20(22,23)24/h1-11H,12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVNANJWAHDWGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2448059.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2448065.png)

![N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2448066.png)

![1-[4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448067.png)

![1-methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448072.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2448074.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2448077.png)